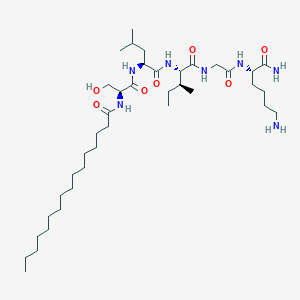
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- is a synthetic peptide compound It is characterized by its complex structure, which includes a long-chain fatty acid (hexadecanoic acid) and a sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in free thiols.
Scientific Research Applications
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and skincare products due to its bioactive properties
Mechanism of Action
The mechanism of action of L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl oligopeptides: These compounds also contain a long-chain fatty acid and a peptide sequence, making them structurally similar to L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl-.
Acetyl hexapeptide-49: Another peptide used in cosmetics, known for its skin-soothing properties.
Palmitoyl tripeptide-5: Known for its ability to stimulate collagen production in the skin.
Uniqueness
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- is unique due to its specific amino acid sequence and the presence of a long-chain fatty acid. This combination imparts distinct bioactive properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
562834-14-4 |
|---|---|
Molecular Formula |
C39H75N7O7 |
Molecular Weight |
754.1 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C39H75N7O7/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-23-33(48)44-32(27-47)38(52)45-31(25-28(3)4)37(51)46-35(29(5)7-2)39(53)42-26-34(49)43-30(36(41)50)22-20-21-24-40/h28-32,35,47H,6-27,40H2,1-5H3,(H2,41,50)(H,42,53)(H,43,49)(H,44,48)(H,45,52)(H,46,51)/t29-,30-,31-,32-,35-/m0/s1 |
InChI Key |
GVSJEKBTQQCFIH-IIXYZMIMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)

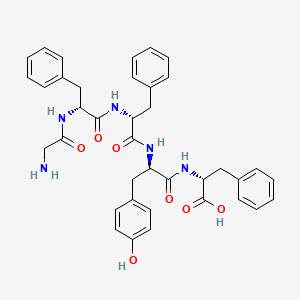
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
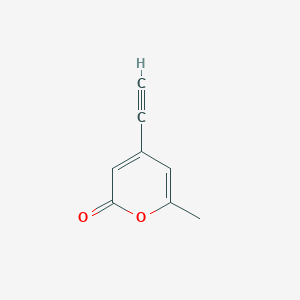
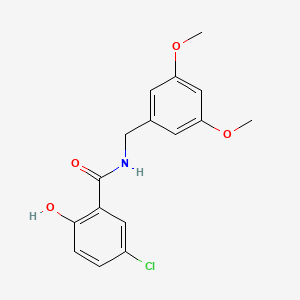
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
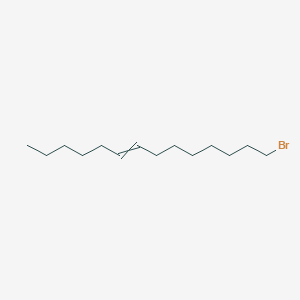
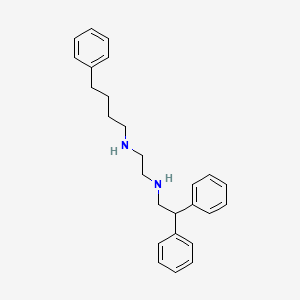
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
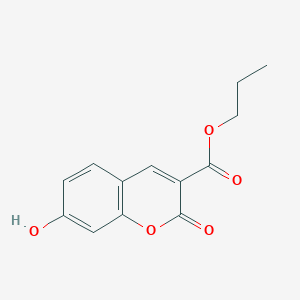
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
